molecular formula C11H6ClFO3 B6145493 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid CAS No. 1547309-65-8

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid

Cat. No. B6145493
CAS RN: 1547309-65-8
M. Wt: 240.6
InChI Key:
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Description

5-(3-Chloro-5-fluorophenyl)furan-2-carboxylic acid, also known as “5-FFCA”, is a compound with a wide range of applications in scientific research. It is a synthetic organic compound that can be used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool to study biochemistry and physiology.

Scientific Research Applications

5-FFCA has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a tool to study biochemistry and physiology. For example, it has been used to study the structure and function of proteins, and to investigate the effects of drugs on the body.

Mechanism of Action

The mechanism of action of 5-FFCA is not fully understood. However, it is thought to interact with proteins in the body, and to affect their structure and function. It is also thought to affect the activity of enzymes, and to bind to specific receptors in the body.
Biochemical and Physiological Effects
5-FFCA has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, to bind to specific receptors in the body, and to modulate the expression of genes. It has also been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-FFCA has a number of advantages for lab experiments. It is relatively easy to synthesize, and can be used as a reagent in organic synthesis. It is also relatively stable, and can be stored for long periods of time. However, it can be toxic in high concentrations, and should be handled with care in the lab.

Future Directions

5-FFCA has a wide range of potential applications in scientific research. It could potentially be used to study the effects of drugs on the body, to develop new drugs and treatments, and to investigate the mechanisms of diseases. It could also be used to study the structure and function of proteins, and to develop new diagnostic tools. Additionally, it could be used to study the effects of environmental pollutants on the body, and to develop new methods for their detection and removal.

Synthesis Methods

5-FFCA can be synthesized through a variety of methods. One of the most common synthesis methods is a two-step process, which involves the reaction of 3-chloro-5-fluorobenzaldehyde with 2-bromopropionic acid in aqueous acetic acid, followed by the reaction of the intermediate with sodium hydroxide in aqueous ethanol. This method has been found to be highly efficient, with yields of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-chloro-5-fluorophenol", "2-furoic acid", "thionyl chloride", "triethylamine", "dimethylformamide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: 3-chloro-5-fluorophenol is reacted with thionyl chloride and triethylamine in dimethylformamide to form 3-chloro-5-fluorophenyl chloride.", "Step 2: 2-furoic acid is reacted with sodium hydroxide to form sodium 2-furoate.", "Step 3: Sodium 2-furoate is reacted with 3-chloro-5-fluorophenyl chloride in dimethylformamide to form 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid chloride.", "Step 4: 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid chloride is treated with sodium bicarbonate in water to form 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid.", "Step 5: The product is purified by extraction with ethyl acetate and acidification with hydrochloric acid." ] }

CAS RN

1547309-65-8

Product Name

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid

Molecular Formula

C11H6ClFO3

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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